2-Bromo-5-hydroxy-N-methylbenzamide
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Overview
Description
2-Bromo-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a hydroxyl group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxy-N-methylbenzamide typically involves the bromination of 5-hydroxy-N-methylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then subjected to bromination and subsequent amide formation to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy-N-methylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
5-Hydroxy-N-methylbenzamide: Lacks the bromine atom, which may influence its biological activity.
2-Bromo-N-methylbenzamide: Lacks the hydroxyl group, which may alter its chemical properties.
Uniqueness
2-Bromo-5-hydroxy-N-methylbenzamide is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring, along with the N-methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |
InChI Key |
HIIDXAFALVGIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)Br |
Origin of Product |
United States |
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